9(R)-HODE cholesteryl ester
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Overview
Description
9®-HODE cholesteryl ester is a derivative of cholesterol, where the hydroxyl group of cholesterol is esterified with 9®-hydroxy-10,12-octadecadienoic acid (9®-HODE). This compound is part of the larger family of cholesteryl esters, which play crucial roles in lipid metabolism and are involved in various physiological and pathological processes, including atherosclerosis and inflammation .
Scientific Research Applications
9®-HODE cholesteryl ester has several applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and esterification reactions.
Biology: Investigated for its role in cellular signaling pathways and lipid metabolism.
Medicine: Studied for its potential involvement in atherosclerosis and other cardiovascular diseases.
Industry: Utilized in the development of lipid-based drug delivery systems and as a component in cosmetic formulations
Mechanism of Action
Target of Action
The primary target of 9®-HODE cholesteryl ester is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a promising therapeutic target for cardiovascular diseases as it effectively lowers the low-density lipoprotein cholesterol levels and increases the high-density lipoprotein cholesterol levels in the human plasma .
Mode of Action
9®-HODE cholesteryl ester interacts with CETP, which is predominantly found in the plasma and interacts with lipoproteins, including high-density lipoproteins (HDLs) and low-density lipoproteins (LDLs) . CETP has a flexible conformation and can form a continuous tunnel through its long axis, enabling the directional transfer of cholesteryl ester and triglycerides . When CETP inhibitors enter the CETP channel, they increase the rigidity of CETP binding to HDL, increasing the number of free CETP molecules that bind exclusively to HDL . Consequently, the transfer of cholesterol esters from HDL to LDL is reduced, thereby decreasing the amount of cholesterol esters transferred into the bloodstream, ultimately slowing atherosclerosis .
Biochemical Pathways
9®-HODE cholesteryl ester affects the lipid transport pathway by regulating plasma cholesterol levels through transferring cholesteryl esters (CEs) among lipoproteins . Lipoprotein cholesterol levels correlate with the risk factors for atherosclerotic cardiovascular disease (ASCVD) .
Pharmacokinetics
For instance, Anacetrapib, another CETP inhibitor, when administered orally, has a median Tmax of 3.0–5.0 h and elimination half-life of 105.3–122.3 h . The AUC and Cmax of Anacetrapib increased in a slightly less than dose-proportional manner over a dose range of 50–200 mg .
Result of Action
The action of 9®-HODE cholesteryl ester results in the modulation of cholesterol levels in the blood. Cholesterol in the blood serum is normally 60% to 80% esterified with fatty acids, largely as a result of the action of the enzyme lecithin-cholesterol acyltransferase (LCAT), which circulates in the blood in association with the high-density lipoproteins .
Action Environment
The action, efficacy, and stability of 9®-HODE cholesteryl ester are influenced by various environmental factors. For instance, cholesteryl esters have a lower solubility in water due to their increased hydrophobicity . This property can affect the compound’s distribution and action in the body. Furthermore, the presence of other lipoproteins in the plasma can influence the compound’s ability to interact with its target, CETP .
Safety and Hazards
Future Directions
The balance between the potential long-term clinical benefits and harms associated with genetic cholesteryl ester transfer protein (CETP) deficiency, mimicking pharmacologic CETP inhibition, is unknown . The profile of cholesteryl esters (CEs) is increasingly used in metabolic disease monitoring due to the roles of CE in regulating the cholesterol level .
Biochemical Analysis
Biochemical Properties
9®-HODE cholesteryl ester participates in biochemical reactions involving enzymes and proteins. The ester bond in 9®-HODE cholesteryl ester is formed between the carboxylate group of a fatty acid and the hydroxyl group of cholesterol . This esterification process is crucial for the storage and transport of cholesterol between organs and tissues .
Cellular Effects
9®-HODE cholesteryl ester influences various cellular processes. It affects cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found that oxidized cholesteryl esters can exhibit various biological activities, depending on the context .
Molecular Mechanism
The molecular mechanism of action of 9®-HODE cholesteryl ester involves interactions with biomolecules and changes in gene expression. For example, cholesteryl ester transfer proteins (CETP) regulate plasma cholesterol levels by transferring cholesteryl esters among lipoproteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9®-HODE cholesteryl ester can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 9®-HODE cholesteryl ester can vary with different dosages in animal models
Metabolic Pathways
9®-HODE cholesteryl ester is involved in the cholesterol metabolism pathway . It interacts with enzymes such as acyl CoA: cholesterol acyltransferase (ACAT), which mediates the esterification of cholesterol .
Transport and Distribution
9®-HODE cholesteryl ester is transported and distributed within cells and tissues. Cholesteryl ester transfer proteins (CETP) play a key role in this process by mediating the transfer of cholesteryl esters between high-density lipoproteins (HDLs) and low-density lipoproteins (LDLs) .
Subcellular Localization
Enzymes involved in cholesterol metabolism, such as ACAT1, are known to be expressed in the endoplasmic reticulum (ER) and nuclear envelope .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9®-HODE cholesteryl ester typically involves the esterification of cholesterol with 9®-HODE. This can be achieved through a reaction between cholesterol and 9®-HODE in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of cholesteryl esters, including 9®-HODE cholesteryl ester, often employs enzymatic methods using cholesterol esterase or chemical methods involving acid or base catalysis. The choice of method depends on the desired purity and yield of the product .
Types of Reactions:
Oxidation: 9®-HODE cholesteryl ester can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Hydrolysis: This compound can be hydrolyzed to release free cholesterol and 9®-HODE under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Major Products:
Oxidation: Oxidized derivatives of 9®-HODE cholesteryl ester.
Hydrolysis: Free cholesterol and 9®-HODE.
Comparison with Similar Compounds
Cholesteryl Linoleate: Another cholesteryl ester with linoleic acid.
Cholesteryl Oleate: Esterified with oleic acid.
Cholesteryl Arachidonate: Esterified with arachidonic acid.
Uniqueness: 9®-HODE cholesteryl ester is unique due to the presence of the hydroxyl group in the 9®-HODE moiety, which imparts distinct biochemical properties and reactivity compared to other cholesteryl esters. This uniqueness makes it a valuable compound for studying specific lipid oxidation pathways and their implications in health and disease .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9R,10E,12Z)-9-hydroxyoctadeca-10,12-dienoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76O3/c1-7-8-9-10-11-13-16-22-37(46)23-17-14-12-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h11,13,16,22,25,34-35,37-42,46H,7-10,12,14-15,17-21,23-24,26-33H2,1-6H3/b13-11-,22-16+/t35-,37+,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWABJCAEDQEGO-DXCNXAGRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\[C@@H](CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H76O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.